REACTION_CXSMILES
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O[CH2:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[C:5]#[N:6].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:33]>C1COCC1>[Br:33][CH2:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[C:5]#[N:6]
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Name
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|
Quantity
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1.12 g
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Type
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reactant
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Smiles
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OCC1=C(C#N)C=C(C=C1)OC
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Name
|
|
Quantity
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38 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
3.8 g
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Type
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reactant
|
Smiles
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C(Br)(Br)(Br)Br
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temp. for 21 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solvent was removed in vacuo
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Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (15% EtOAc/Hexane)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |